
SO1989
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Description
SO1989 is a novel macrophage modulator, inhibiting inflammation and M1 polarization of macrophages, restoring the balance between M1-polarized and M2-polarized macrophages in high fat diets (HFD)-induced obese mice resulting in the improvement of adipose inflammation and the metabolic dysfunctions.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review on SO1989 to identify gaps in existing studies?
- Methodological Answer : Begin by defining search terms (e.g., "this compound synthesis," "this compound pharmacological properties") and use databases like Web of Science and PubMed. Apply filters for publication years (e.g., 2015–2025) and citation counts to prioritize high-impact studies . Cross-reference findings with Google Scholar to ensure comprehensiveness, and document exclusion/inclusion criteria to maintain reproducibility. Note discrepancies in reported data (e.g., conflicting toxicity results) as potential research gaps .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Q. What experimental design principles are critical for studying this compound’s biochemical interactions?
- Methodological Answer : Prioritize controlled variables (e.g., pH, temperature) and replicate experiments to ensure reliability. Use dose-response assays to establish causality, and include negative/positive controls (e.g., solvent-only groups, known inhibitors). For in vivo studies, adhere to ethical guidelines for animal welfare and randomization . Document raw data transparently using platforms like Open Science Framework (OSF) to align with FAIR principles .
Q. How to ensure ethical compliance in this compound research, particularly in data handling?
- Methodological Answer : Avoid data fabrication by implementing third-party audits of raw datasets. Use version-control systems (e.g., GitHub) to track changes. Declare conflicts of interest and obtain ORCiD identifiers for all authors to enhance accountability. Refuse requests to manipulate peer review processes, as per COS ethics guidelines .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Answer : Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., assay type, cell lines). Replicate key experiments under standardized conditions. For instance, if Study A reports this compound as a kinase inhibitor and Study B disputes this, perform comparative kinase profiling using identical substrates . Publish null results to mitigate publication bias.
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in complex systems?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For multifactorial systems (e.g., this compound in combination therapies), use ANOVA with post-hoc Tukey tests. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. Openly share analysis scripts on platforms like Zenodo to enhance reproducibility .
Q. How to structure the Discussion section when this compound’s in vivo results contradict in vitro findings?
- Methodological Answer : Frame contradictions using evidence hierarchies (e.g., in vivo > in vitro). Discuss plausible explanations (e.g., metabolic activation in vivo) and cite precedents (e.g., "Prior work on Compound X showed similar discrepancies due to hepatic metabolism"). Use hedging language (e.g., "may suggest," "could indicate") to acknowledge limitations .
Q. What strategies mitigate bias when using AI tools to predict this compound’s off-target effects?
- Methodological Answer : Train models on diverse datasets (e.g., ChEMBL, PubChem) and validate predictions with orthogonal assays (e.g., SPR binding tests). Disclose algorithm limitations (e.g., bias toward lipophilic compounds) in methods sections. Avoid overreliance on AI-generated hypotheses without experimental validation .
Q. Data Management and Reproducibility
Q. How to apply FAIR principles to this compound’s spectral data (e.g., NMR, MS)?
- Methodological Answer : Deposit raw spectra in repositories like MetaboLights with unique DOIs. Annotate metadata using standardized formats (e.g., mzML for mass spectrometry). Include experimental parameters (e.g., magnetic field strength for NMR) to enable replication .
Q. What protocols enhance reproducibility in this compound’s synthesis protocols?
- Methodological Answer : Publish step-by-step synthetic procedures with hazard warnings (e.g., "this compound intermediate is light-sensitive"). Specify equipment (e.g., Schlenk line for air-sensitive steps) and characterize intermediates via HPLC/HRMS. Share synthetic routes on protocols.io for community feedback .
Properties
Molecular Formula |
C32H42N2O3 |
---|---|
Molecular Weight |
502.699 |
IUPAC Name |
(4aS,6aS,6bS,8aR,12aS)-11-Cyano-N,2,2,6a,6b,9,9,12a-octamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14-tetradecahydropicene-4a(2H)-carboxamide |
InChI |
InChI=1S/C32H42N2O3/c1-27(2)11-13-32(26(37)34-8)14-12-31(7)24(20(32)17-27)21(35)15-23-29(5)16-19(18-33)25(36)28(3,4)22(29)9-10-30(23,31)6/h15-16,22H,9-14,17H2,1-8H3,(H,34,37)/t22-,29-,30+,31+,32-/m0/s1 |
InChI Key |
ICXRVJNJCTWFCV-QRYJHNEXSA-N |
SMILES |
O=C([C@]1(CC[C@@]2(C)[C@]3(C)CC[C@@]4([H])C(C)(C)C(C(C#N)=C[C@]4(C)C3=C5)=O)CCC(C)(C)CC1=C2C5=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SO1989; SO-1989; SO 1989 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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